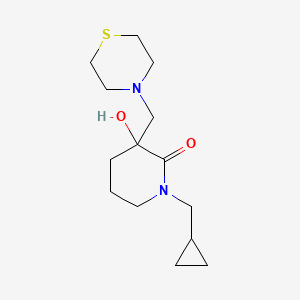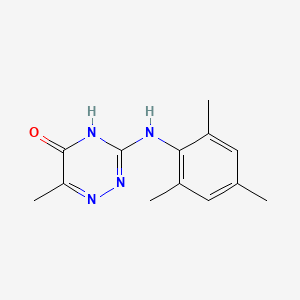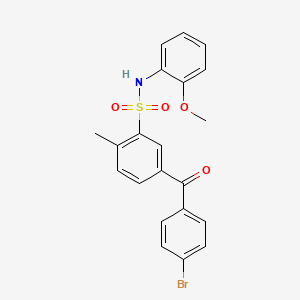
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTM belongs to the class of piperidinone compounds, and its unique molecular structure has made it a subject of interest for researchers in the fields of chemistry, pharmacology, and drug development.
Mechanism of Action
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from breaking down dopamine. This leads to an increase in dopamine levels in the brain, which can help to improve motor function in individuals with Parkinson's disease. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to protect neurons from damage and death.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, improve motor function in individuals with Parkinson's disease, and protect neurons from damage and death. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to reduce oxidative stress in the brain and improve overall brain health.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its high selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in Parkinson's disease and other neurological disorders. However, one limitation of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.
Future Directions
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, including:
1. Further studies on the efficacy of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of Parkinson's disease and other neurological disorders.
2. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone as a neuroprotective agent in the prevention of neurodegenerative diseases.
3. Development of new 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone analogues with improved pharmacological properties and selectivity for MAO-B inhibition.
4. Studies on the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders.
5. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of other diseases, such as cancer, where MAO-B has been shown to play a role.
In conclusion, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has shown great promise in the treatment of neurological disorders such as Parkinson's disease. Its unique molecular structure and ability to inhibit MAO-B make it a valuable tool for researchers studying the role of this enzyme in disease pathology. Further research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone and its potential therapeutic applications is warranted, and may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 4-thiomorpholinecarboxaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium acetate. This method has been optimized to produce high yields of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone with excellent purity.
Scientific Research Applications
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Research has shown that 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13-14(18,11-15-6-8-19-9-7-15)4-1-5-16(13)10-12-2-3-12/h12,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFAXCBHYSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)

![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)